7-Chloro-4-hydrazinoquinoline

Beschreibung

Chemical Nomenclature and Structural Identification

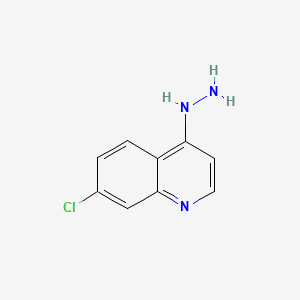

This compound, also known as (7-chloroquinolin-4-yl)hydrazine, is a nitrogen-containing heterocyclic compound with the molecular formula C9H8ClN3 and a molecular weight of 193.63 g/mol. The compound features a quinoline core structure substituted with a chlorine atom at the 7-position and a hydrazinyl group at the 4-position. This strategic arrangement of functional groups contributes to its distinct chemical reactivity and applications in synthetic chemistry.

The compound can be represented through various chemical notations. Its SMILES (Simplified Molecular Input Line Entry System) notation is NNc1ccnc2cc(Cl)ccc12, while its InChI (International Chemical Identifier) is 1S/C9H8ClN3/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6/h1-5H,11H2,(H,12,13). These standardized chemical identifiers enable precise digital representation of the molecule's structure.

The compound exists in its free base form as well as in salt forms, notably as this compound hydrochloride (C9H9Cl2N3, MW 230.09 g/mol), which has practical advantages in terms of stability and solubility for certain applications.

Physical properties of this compound include:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 193.63 g/mol | |

| Melting Point | 219-225 °C (decomposition) | |

| Boiling Point | 413.5 °C at 760 mmHg | |

| Density | 1.43 g/cm³ | |

| Physical State | Solid | |

| Color | Off-white to yellowish |

Spectroscopic data provides essential information for structural confirmation. Infrared spectroscopy shows characteristic bands at 3320 cm⁻¹ (N-H stretching), 3050 cm⁻¹ (aromatic C-H stretching), 1607 cm⁻¹ (C=N stretching), and 1448 cm⁻¹ (aromatic C=C stretching). Nuclear Magnetic Resonance (NMR) spectroscopy further confirms its structure with distinctive proton signals at δ 11.09 (NH), 8.56-8.40 (quinoline C5H and C2H), 7.97 (C8H), 7.70 (C6H), 7.10 (C3H), and 5.31 (NH).

Historical Development and Discovery

The development of this compound is interwoven with the broader history of quinoline chemistry. While the specific first synthesis date is not definitively established in the available literature, PubChem records indicate the compound was officially registered in its database on March 26, 2005, with subsequent modifications up to May 18, 2025.

The compound emerges from the historical context of quinoline chemistry, which gained momentum in the mid-20th century with the development of antimalarial drugs. The parent compound, 4,7-dichloroquinoline, serves as a key precursor in the synthesis of this compound and has been extensively studied for its medicinal properties.

The synthetic pathway to this compound represents an evolution in heterocyclic chemistry techniques. Early approaches focused on the nucleophilic aromatic substitution of the 4-chloro group in 4,7-dichloroquinoline with hydrazine hydrate. This reaction exploits the enhanced electrophilicity of the carbon at position 4, which is activated by the adjacent nitrogen in the quinoline ring system.

The synthetic methodology has been refined over time, with contemporary procedures typically involving the reaction of 4,7-dichloroquinoline with hydrazine monohydrate in absolute ethanol under reflux conditions. This process yields this compound with reported yields up to 87%, demonstrating the efficiency of current synthetic protocols.

Industrial preparation methods for the precursor 4,7-dichloroquinoline have also evolved significantly. Patents describe processes involving the synthesis of 7-chloro-4-hydroxyquinoline-3-carboxylic acid, followed by decarboxylation and chlorination steps. These developments have enhanced the accessibility of this compound for research and applications.

Significance in Heterocyclic Chemistry

This compound occupies a noteworthy position in heterocyclic chemistry due to its versatile reactive centers and potential for derivatization. The compound features two particularly reactive sites: the hydrazine moiety and the chlorine substituent. The hydrazine group exhibits nucleophilic character, readily participating in condensation reactions with carbonyl compounds to form hydrazones, while the chlorine substituent can undergo nucleophilic aromatic substitution reactions.

This reactivity profile makes this compound an invaluable synthetic intermediate in the preparation of more complex heterocyclic systems. Of particular importance is its role in the synthesis of quinoline-based hydrazones, which form when the compound reacts with various aldehydes and ketones. These hydrazone derivatives have attracted significant attention in medicinal chemistry research.

The compound serves as a crucial building block in the creation of diverse chemical libraries. Researchers have exploited its reactivity to generate series of structurally related compounds for evaluation in drug discovery programs. For example, studies have reported the synthesis of 7-chloro-4-arylhydrazonequinolines through the condensation of this compound with various aromatic aldehydes.

The significance of this compound extends to its contribution to heterocyclic chemistry methodology. Reaction conditions, solvent effects, and catalytic systems developed for transformations involving this compound have broader applications in quinoline chemistry and nitrogen heterocycle synthesis.

In research contexts, the compound has been utilized to prepare novel ligands through reaction with o-hydroxybenzaldehyde, forming Schiff base hydrazone derivatives. Additionally, it serves as a precursor in the synthesis of N′-(E)-heteroaromatic-isonicotinohydrazide derivatives and various 7-chloro-4-quinolinylhydrazone compounds with potential biological activities.

Recent studies have explored the anticancer potential of derivatives based on this compound. Research published in 2023 revealed that 7-chloroquinolinehydrazones exhibited promising cytotoxic activity with submicromolar GI50 values against various cancer cell lines, highlighting the compound's significance as a scaffold for developing bioactive molecules.

The compound also holds importance in understanding structure-activity relationships in heterocyclic chemistry. By systematically modifying the hydrazine moiety through condensation with different aldehydes, researchers can explore how structural variations affect physicochemical properties and biological activities of the resulting compounds.

Eigenschaften

IUPAC Name |

(7-chloroquinolin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6/h1-5H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJRTPKEHPDDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178539 | |

| Record name | Quinoline, 7-chloro-4-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23834-14-2 | |

| Record name | 7-Chloro-4-hydrazinylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23834-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 7-chloro-4-hydrazino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023834142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23834-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 7-chloro-4-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloro-4-hydrazinoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Preparation of 4,7-Dichloroquinoline Precursor

The industrial preparation of 4,7-dichloroquinoline is well-documented and is crucial for obtaining 7-chloro-4-hydrazinoquinoline. The process involves three main steps:

| Step | Reaction Description | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1. Hydrolysis and Acidification | 4-hydroxyl-7-chloroquinoline-3-carboxylic acid ethyl ester is hydrolyzed with 10% NaOH, then acidified to precipitate 4-hydroxyl-7-chloroquinoline-3-carboxylic acid | 90-100 °C, pH 3-4 | >90 | - |

| 2. Decarboxylation | Heating the acid intermediate in paraffin oil at 230-250 °C to yield 4-hydroxyl-7-chloroquinoline | 230-250 °C, 30-60 min | 90-100 | - |

| 3. Chlorination | Reaction of 4-hydroxyl-7-chloroquinoline with phosphorus oxychloride in toluene to obtain 4,7-dichloroquinoline | 90-115 °C reflux, 3 h | >80 | ≥99 |

This method is noted for its simplicity, high yield, and suitability for industrial scale production with minimal environmental pollution.

Preparation of this compound

The key step to obtain this compound is the nucleophilic substitution of the chlorine atom at the 4-position of 4,7-dichloroquinoline by hydrazine. The general procedure is as follows:

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Nucleophilic substitution | 4,7-dichloroquinoline + hydrazine hydrate | Reflux in ethanol or suitable solvent, temperature 70-90 °C, reaction time 4-12 hours | The hydrazine replaces the 4-chloro group selectively, yielding this compound |

This reaction proceeds via nucleophilic aromatic substitution, favored by the electron-withdrawing effect of the chlorine substituent at the 7-position, which activates the 4-position chlorine toward substitution.

Detailed Research Findings and Data

Although direct detailed experimental data on the preparation of this compound are limited in open literature, the following insights are drawn from related studies and patents:

- The hydrazine substitution typically uses hydrazine hydrate in excess to drive the reaction to completion.

- Solvents such as ethanol, methanol, or mixtures with water are preferred for solubility and reaction control.

- Reaction monitoring is done by TLC or HPLC to ensure complete conversion.

- Purification involves recrystallization from ethanol or other suitable solvents to obtain high purity product.

A typical reaction scheme can be summarized as:

$$

\text{4,7-dichloroquinoline} + \text{N}2\text{H}4 \cdot \text{H}_2\text{O} \rightarrow \text{this compound} + \text{HCl}

$$

Comparative Table of Preparation Methods

| Parameter | Method A: Direct Nucleophilic Substitution | Method B: Alternative Routes (Less Common) |

|---|---|---|

| Starting Material | 4,7-dichloroquinoline | 7-chloro-4-quinoline derivatives with leaving groups |

| Nucleophile | Hydrazine hydrate | Hydrazine derivatives or hydrazones |

| Solvent | Ethanol, methanol | Dimethylformamide, water mixtures |

| Temperature | 70-90 °C reflux | Variable, sometimes higher temperatures |

| Reaction Time | 4-12 hours | Longer or variable |

| Yield | Typically >70% | Variable, often lower |

| Purity | >95% after recrystallization | Variable |

Analyse Chemischer Reaktionen

Types of Reactions: 7-Chloro-4-hydrazinoquinoline undergoes various chemical reactions, including:

Substitution Reactions: It can react with aldehydes to form Schiff base hydrazones.

Condensation Reactions: It can form hydrazone derivatives through condensation with carbonyl compounds.

Common Reagents and Conditions:

Reagents: Aldehydes, ketones, and other carbonyl compounds

Conditions: Typically carried out in ethanol or other suitable solvents under reflux conditions

Major Products:

Schiff Base Hydrazones: Formed by the reaction with aldehydes

Hydrazone Derivatives: Formed by condensation with carbonyl compounds

Wissenschaftliche Forschungsanwendungen

Antileishmanial Activity

Overview:

Recent studies have highlighted the potential of 7-chloro-4-hydrazinoquinoline derivatives, particularly the compound Hydraqui (7-chloro-4-(3-hydroxy-benzilidenehydrazo)quinoline), in treating leishmaniasis, a disease caused by Leishmania parasites.

Research Findings:

- In Vitro Studies: Hydraqui demonstrated significant anti-amastigote activity against Leishmania amazonensis, showing an IC50 value of less than 1 µM, indicating potent efficacy against the parasite .

- In Vivo Studies: Mice treated with Hydraqui exhibited a reduction in lesion size by 48.3% and a decrease in parasitic load by 93.8%. Importantly, the treatment did not result in hepatic or renal toxicity, suggesting a favorable safety profile .

- ADMET Properties: The compound showed promising absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics, making it a candidate for further development as an antileishmanial drug .

Anticancer Properties

Overview:

The search for effective anticancer agents has led to the exploration of 7-chloroquinoline derivatives. These compounds have been tested for their cytotoxic effects on various cancer cell lines.

Research Findings:

- Cytotoxicity Testing: A study evaluating 7-chloroquinoline hydrazones found that they exhibited significant cytotoxic activity against a wide range of cancer cell lines, including those from leukemia, lung cancer, colon cancer, and breast cancer. The compounds showed submicromolar GI50 values across multiple tumor types .

- Mechanism of Action: The mechanism behind their anticancer activity includes the induction of apoptosis and inhibition of cell proliferation. Structure-activity relationship (SAR) studies have provided insights into how modifications to the hydrazone structure can enhance potency against specific cancer types .

Antimicrobial Activity

Overview:

Beyond its applications in oncology and parasitology, this compound has also been investigated for its antimicrobial properties.

Research Findings:

- Antibacterial Activity: Compounds derived from this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, studies indicated that certain metal complexes formed with this compound displayed enhanced antimicrobial activity compared to their parent ligands .

- Potential Applications: These findings suggest that derivatives of this compound could serve as lead compounds for developing new antibacterial agents.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 7-chloro-4-hydrazinoquinoline involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound’s hydrazino group allows it to act as a bidentate ligand, coordinating with metal ions and influencing their reactivity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

7-Chloro-4-hydrazinyl-2-methylquinoline

- Substituents : Methyl group at the 2-position, hydrazine at the 4-position.

- Molecular Weight : 207.66 .

- The methyl group may enhance lipophilicity but could reduce solubility compared to the parent compound .

7-Chloro-4-piperazinylquinoline

- Substituents : Piperazine group at the 4-position.

- Synthesis : Prepared by replacing the hydrazine group with piperazine.

- Limited data on bioactivity .

Hydrazone Derivatives

7-Chloro-4-hydrazinoquinoline reacts with aldehydes to form hydrazones, which are pivotal for biological activity. Examples include:

- Compound 11a (trifluoromethyl-substituted hydrazone): Exhibits potent antimalarial activity against Plasmodium falciparum strains (IC$_{50}$: 103.4 ng/mL for chloroquine-sensitive T96; 18.76 ng/mL for resistant K1) .

- Derivatives 5a–f, 6a–b : Show antitubercular activity with MIC values as low as 0.60 µg/mL .

Table 1: Key Properties of this compound and Analogues

Key Observations:

Reactivity: The hydrazine group in this compound allows facile condensation with aldehydes, forming bioactive hydrazones. This versatility is absent in analogues like 7-chloro-4-piperazinylquinoline .

Bioactivity : Hydrazone derivatives exhibit direct biological activity (e.g., antimalarial, antitubercular), whereas the parent compound primarily serves as a precursor .

Biologische Aktivität

7-Chloro-4-hydrazinoquinoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, antileishmanial effects, and other relevant pharmacological activities.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as effective anticancer agents. A significant investigation involved the synthesis and evaluation of a series of 7-chloroquinoline hydrazones, which demonstrated notable cytotoxic effects against a wide range of cancer cell lines.

Key Findings:

- Cytotoxicity : The derivatives exhibited submicromolar GI50 values across various tumor types, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. For instance, hydrazone compounds showed IC50 values as low as 0.688 µg/cm³ against SF-295 CNS cancer cells .

- Structure-Activity Relationship (SAR) : The study established a clear SAR, indicating that specific modifications to the hydrazone structure can enhance cytotoxicity. Compounds with particular aryl substitutions were identified as the most potent .

Data Table: Cytotoxic Activity of Selected Hydrazones

| Compound ID | Cell Line Type | IC50 (µg/cm³) |

|---|---|---|

| 1 | CNS Cancer (SF-295) | 0.688 |

| 6 | Non-Small Cell Lung | 0.900 |

| 14 | Colon Cancer | 1.200 |

| 15 | Breast Cancer | 1.500 |

Antileishmanial Activity

In addition to its anticancer properties, this compound has shown promise in treating leishmaniasis. The derivative known as Hydraqui (7-chloro-4-(3-hydroxy-benzilidenehydrazo)quinoline) was evaluated for its efficacy against Leishmania amazonensis.

Key Findings:

- In Vitro Efficacy : Hydraqui demonstrated significant anti-amastigote activity with an IC50 value less than 1 µM, making it highly effective against the intracellular forms of the parasite .

- In Vivo Studies : In animal models, Hydraqui reduced lesion sizes by approximately 48.3% and parasitic load by up to 93.8% without causing significant toxicity to hepatic or renal functions .

Summary Table: Efficacy of Hydraqui Against Leishmaniasis

| Treatment | Lesion Size Reduction (%) | Parasitic Load Reduction (%) |

|---|---|---|

| Hydraqui | 48.3 | 93.8 |

| Control (AmpB) | - | - |

Other Biological Activities

Beyond anticancer and antileishmanial effects, studies have indicated that derivatives of this compound possess various other biological activities:

- Antimicrobial Activity : Some derivatives have been reported to exhibit antibacterial and antifungal properties.

- Antioxidant Effects : The compounds have shown potential in reducing oxidative stress markers in cellular models.

- Anti-inflammatory Properties : Certain derivatives have been investigated for their ability to modulate inflammatory pathways.

Q & A

Q. What are the established synthetic methods for preparing 7-Chloro-4-hydrazinoquinoline?

The primary method involves reacting 7-chloro-4-hydroxyquinoline derivatives (e.g., 7-chloro-4-hydroxy-2-methylquinoline) with hydrazine hydrate in ethanol or methanol under reflux conditions (60–80°C for 6–8 hours). Purification is typically achieved via recrystallization using solvents like ethanol or dimethylformamide (DMF). This method yields >90% purity when optimized .

Q. What analytical techniques are used to confirm the structure of this compound and its derivatives?

Key techniques include:

Q. What biological activities are associated with this compound?

The compound exhibits:

- Anticancer activity : IC50 values of 2.1–8.3 µM against breast (MCF-7) and lung (A549) cancer cell lines via DNA intercalation .

- Antimicrobial properties : Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) due to enzyme inhibition .

Q. How is this compound used in coordination chemistry?

The hydrazine moiety acts as a chelating agent, forming stable complexes with transition metals (e.g., Cu(II), Fe(III)). These complexes are synthesized in ethanol under reflux and characterized by UV-Vis and ESR spectroscopy to study their magnetic and redox properties .

Advanced Research Questions

Q. How do substituent variations on the quinoline ring affect biological activity?

Comparative studies show:

- Electron-withdrawing groups (e.g., Cl at position 7) enhance DNA binding affinity and antimicrobial activity.

- Fluorine substitution at position 8 increases anticancer efficacy (IC50 reduction by 40% vs. methyl groups) but reduces solubility .

- Bulkier substituents (e.g., trifluoromethyl) improve metabolic stability but may hinder cellular uptake .

Q. What strategies address low yields in synthesizing hydrazinoquinoline-metal complexes?

- Optimized stoichiometry : A 1:2 (metal:ligand) ratio minimizes unreacted precursors.

- Anhydrous conditions : Reduces hydrolysis side reactions.

- Microwave-assisted synthesis : Reduces reaction time from 8 hours to 30 minutes while maintaining >85% yield .

Q. How does electrochemical synthesis enhance the preparation of pyrazoloquinoline derivatives?

Electrosynthesis using graphite anodes and platinum cathodes (5 mA current in ethanol) improves regioselectivity for pyrazole ring formation. This method avoids harsh reagents and achieves 75–85% yields, compared to 60% with traditional thermal methods .

Q. How do researchers resolve contradictory reports on anticancer efficacy across studies?

- Standardized assays : Use identical cell lines (e.g., NCI-60 panel) and incubation times (48–72 hours).

- SAR studies : Systematic substitution at positions 2, 4, and 7 clarifies structure-activity trends.

- Metabolic profiling : Identifies active metabolites that may contribute to discrepancies in vivo vs. in vitro .

Methodological Considerations

- Stereochemical Analysis : For derivatives like pyrazoloquinolines, 1H NMR coupling constants and NOESY experiments resolve Z/E isomer ratios (e.g., 2:3 in chromone-derived compounds) .

- Purity Optimization : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >98% purity for biological testing .

- Toxicity Screening : Ames tests and zebrafish models are recommended to assess genotoxicity and organ-specific effects before in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.